

Gas-Phase Structure of Dimethylzinc: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylzinc*

Cat. No.: *B1204448*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the gas-phase structure of **dimethylzinc** ($\text{Zn}(\text{CH}_3)_2$), a pivotal organometallic compound with significant applications in organic synthesis and materials science. The document synthesizes experimental data, primarily from gas electron diffraction (GED), and theoretical insights from computational chemistry to delineate the precise molecular geometry, including bond lengths, bond angles, and the dynamics of methyl group rotation. Detailed experimental and computational protocols are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. All quantitative data is presented in a clear, tabular format, and logical workflows are visualized using Graphviz diagrams.

Introduction

Dimethylzinc holds a historic position as one of the first organometallic compounds to be synthesized. Its high vapor pressure and reactivity have made it an indispensable reagent in various chemical transformations and a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of semiconductor materials. A thorough understanding of its intrinsic molecular structure in the gas phase, free from intermolecular interactions present in condensed phases, is crucial for elucidating its reactivity and designing new applications. This guide aims to provide an in-depth analysis of the gas-phase structure of **dimethylzinc**, drawing upon established experimental and theoretical studies.

Molecular Structure and Geometry

The gas-phase structure of **dimethylzinc** has been accurately determined by gas electron diffraction and further elucidated by theoretical calculations. The molecule adopts a linear arrangement of the C-Zn-C atomic backbone.

Experimental Data

Gas electron diffraction (GED) studies have been paramount in determining the precise geometric parameters of **dimethylzinc** in its gaseous state. The key structural parameters are summarized in Table 1. The experimental data confirms a linear C-Zn-C arrangement, with the methyl groups exhibiting nearly free rotation about the Zn-C bonds.

Theoretical Calculations

Computational studies, primarily employing Density Functional Theory (DFT), have corroborated the experimental findings and provided deeper insight into the molecule's conformational energetics. Theoretical calculations at the B3LYP/SDD level of theory have shown that the eclipsed conformation (D_3h symmetry) represents the global energy minimum. [1][2] The staggered conformation (D_3d symmetry) is the transition state for the rotation of the methyl groups.[1][2]

Quantitative Structural Data

The geometric parameters of gas-phase **dimethylzinc**, as determined by experimental and theoretical methods, are presented in Table 1 for direct comparison.

Table 1: Experimental and Theoretical Gas-Phase Structural Parameters of **Dimethylzinc**

Parameter	Experimental (GED)	Theoretical (B3LYP/SDD)
Bond Lengths		
Zn-C	193.0 (± 0.2) pm	196.0 pm
C-H	110.0 (± 0.5) pm	-
Bond Angles		
\angle C-Zn-C	180°	180.0°
\angle Zn-C-H	110.0 (± 0.5)°	-
Rotational Barrier		
Methyl Group Rotation	-1.5 (± 1.6) kJ/mol	0.10 kJ/mol

Experimental data sourced from Almenningen et al. (1982). Theoretical data sourced from Haaland et al. (2003).

Experimental and Computational Protocols

Gas Electron Diffraction (GED) Experimental Protocol

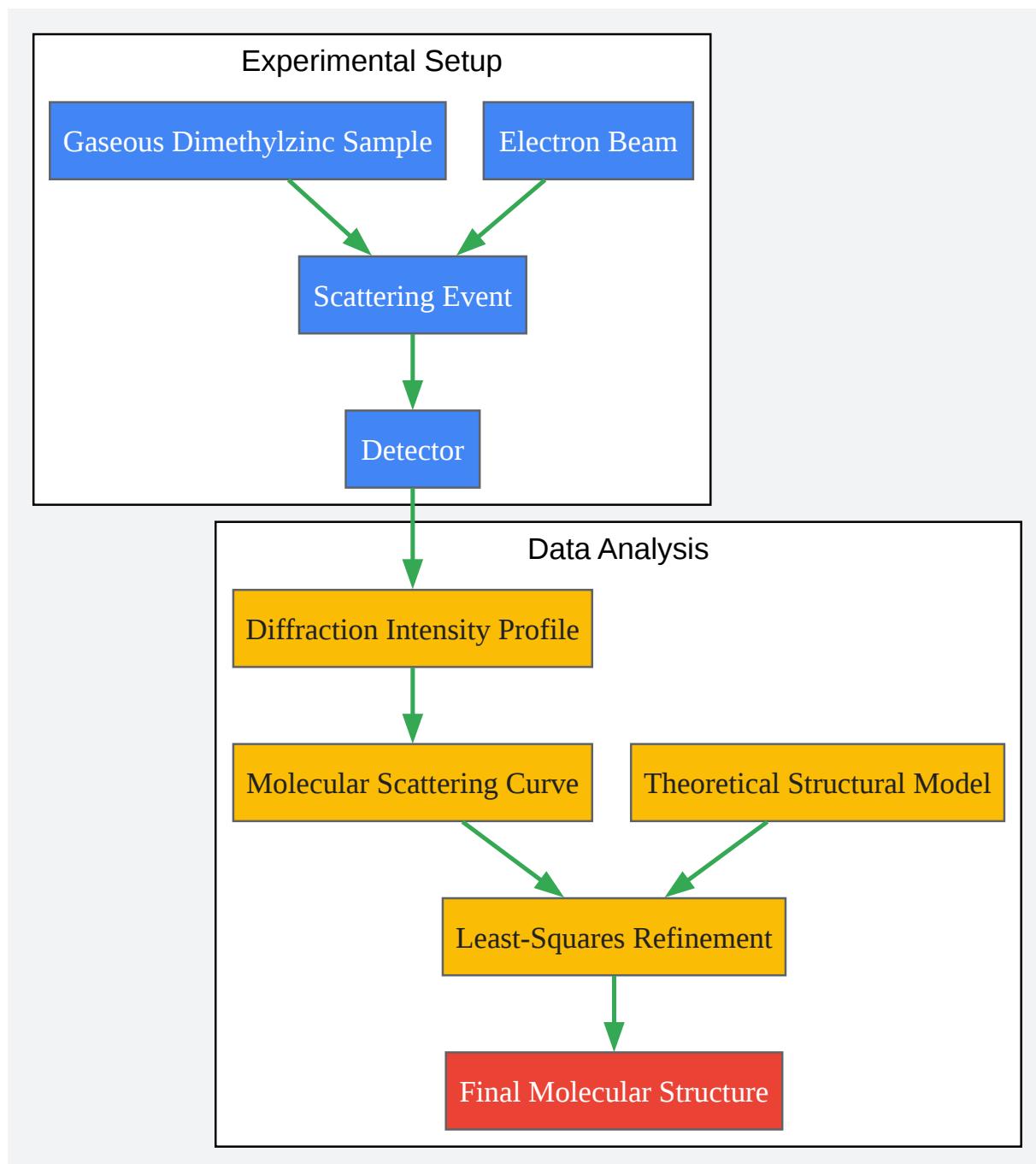
The determination of the gas-phase structure of **dimethylzinc** was achieved using a well-established gas electron diffraction technique. A general protocol for such an experiment is as follows:

- **Sample Introduction:** A gaseous sample of **dimethylzinc** is introduced into a high-vacuum diffraction chamber through a fine nozzle (typically around 0.2 mm in diameter). For a volatile liquid like **dimethylzinc**, the sample is maintained at a controlled temperature (around 20°C) to ensure a steady vapor pressure.
- **Electron Beam Generation and Interaction:** A high-energy beam of electrons (typically around 40-60 keV) is generated from an electron gun and directed to intersect the effusing gas jet at a right angle.
- **Scattering and Detection:** The electrons are scattered by the gas-phase molecules. The resulting concentric diffraction pattern of scattered electrons is recorded on a detector, which

could be a photographic plate or a modern imaging plate. To capture a wide range of scattering angles, patterns are typically recorded at two different nozzle-to-detector distances (for **dimethylzinc**, these were approximately 48 cm and 20 cm).

- Data Processing and Analysis:
 - The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional intensity profile as a function of the scattering angle.
 - The experimental molecular scattering intensity is extracted after subtracting the atomic scattering background.
 - A theoretical molecular scattering curve is calculated based on a model of the molecule's geometry.
 - A least-squares refinement process is used to adjust the geometric parameters of the model (bond lengths, bond angles) to achieve the best possible fit between the theoretical and experimental scattering curves. This refinement yields the final molecular structure.

Computational Chemistry Protocol (DFT)


Modern theoretical calculations play a crucial role in complementing experimental data and exploring aspects of molecular structure that are difficult to probe experimentally, such as rotational barriers. A typical protocol for calculating the gas-phase structure and methyl rotational barrier of **dimethylzinc** using Density Functional Theory (DFT) is outlined below:

- Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is used.
- Methodology:
 - Functional: The B3LYP hybrid functional is a common and reliable choice for organometallic compounds.
 - Basis Set: A double-zeta basis set with polarization functions, such as def2-SVP or 6-31G(d,p), is suitable for geometry optimization. For more accurate energy calculations, a larger triple-zeta basis set like def2-TZVP can be employed. The Stuttgart/Dresden (SDD) effective core potential is often used for the zinc atom to account for relativistic effects.

- Geometry Optimization:
 - An initial structure of **dimethylzinc** is built.
 - A geometry optimization is performed to find the lowest energy structure. For **dimethylzinc**, this corresponds to the eclipsed (D_3h) conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.
- Rotational Barrier Calculation:
 - To determine the rotational barrier of the methyl groups, a potential energy surface scan is performed. This involves constraining the H-C-C-H dihedral angle and performing a series of geometry optimizations at fixed increments of this angle (e.g., every 10-15 degrees) from the eclipsed to the staggered conformation.
 - The energy difference between the optimized eclipsed (minimum energy) and staggered (maximum energy) conformations provides the rotational barrier.

Visualizations

Caption: Ball-and-stick model of **dimethylzinc** with experimental bond length.

[Click to download full resolution via product page](#)

Caption: Workflow for Gas Electron Diffraction (GED) structure determination.

Conclusion

The gas-phase structure of **dimethylzinc** is well-characterized as a linear molecule with a C-Zn-C bond angle of 180°. Gas electron diffraction experiments have provided precise values for the Zn-C and C-H bond lengths. Theoretical calculations are in good agreement with experimental data and indicate a very low barrier to the rotation of the methyl groups, suggesting they are virtually free to rotate in the gas phase. The detailed structural parameters and methodologies presented in this guide offer a foundational understanding for researchers working with **dimethylzinc** and related organometallic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The length, strength and polarity of metal–carbon bonds: dialkylzinc compounds studied by density functional theory calculations, gas electron diffraction and photoelectron spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Gas-Phase Structure of Dimethylzinc: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204448#gas-phase-structure-of-dimethylzinc\]](https://www.benchchem.com/product/b1204448#gas-phase-structure-of-dimethylzinc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com